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Compound of Interest

Compound Name: AM841

Cat. No.: B15617668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to AM841
AM841, or (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol, is a

potent synthetic cannabinoid receptor agonist. A key feature of AM841 is its covalent and

irreversible binding to the cannabinoid receptor type 1 (CB1), and it also exhibits activity at the

CB2 receptor.[1][2][3] This interaction is mediated by the isothiocyanate group of AM841, which

forms a covalent bond with a specific cysteine residue (Cys6.47) within the sixth

transmembrane helix of the CB1 receptor.[1][4] This covalent binding leads to sustained

receptor activation.

A significant characteristic of AM841 for in vivo studies is its peripheral restriction. Following

systemic administration, AM841 shows very limited penetration into the brain, thereby

minimizing the central nervous system (CNS) effects typically associated with CB1 receptor

agonists, such as analgesia, hypothermia, or hypolocomotion.[2][5] This property makes

AM841 an invaluable tool for investigating the peripheral actions of the endocannabinoid

system, particularly in the context of gastrointestinal (GI) motility and inflammatory processes.

[2][6]

Chemical and Physical Properties

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15617668?utm_src=pdf-interest
https://www.benchchem.com/product/b15617668?utm_src=pdf-body
https://www.benchchem.com/product/b15617668?utm_src=pdf-body
https://www.benchchem.com/product/b15617668?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16157695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4403103/
https://www.medchemexpress.com/am841.html
https://www.benchchem.com/product/b15617668?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16157695/
https://www.researchgate.net/publication/7604589_--7'-Isothiocyanato-11-hydroxy-1'1'-dimethylheptylhexahydrocannabinol_AM841_a_High-Affinity_Electrophilic_Ligand_Interacts_Covalently_with_a_Cysteine_in_Helix_Six_and_Activates_the_CB1_Cannabinoid_Rec
https://www.benchchem.com/product/b15617668?utm_src=pdf-body
https://www.benchchem.com/product/b15617668?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4403103/
https://pubmed.ncbi.nlm.nih.gov/25572435/
https://www.benchchem.com/product/b15617668?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4403103/
https://www.researchgate.net/publication/270649739_AM841_a_covalent_cannabinoid_ligand_powerfully_slows_gastrointestinal_motility_in_normal_and_stressed_mice_in_a_peripherally-restricted_manner
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₂₆H₃₉NO₃S

Molecular Weight 445.66 g/mol

CAS Number 871978-21-1

Appearance Solid powder

Solubility Soluble in DMSO

Storage

Store powder at -20°C for up to 3 years. In

solvent, store at -80°C for up to 6 months or

-20°C for up to 1 month.[7]

Mechanism of Action and Signaling Pathway
AM841 is a potent agonist at the CB1 receptor. The CB1 receptor is a G-protein coupled

receptor (GPCR) that primarily signals through the Gi/o family of G-proteins.[8][9] Upon agonist

binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This results in

a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling

events.[9][10][11]
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Figure 1. AM841 signaling pathway at the CB1 receptor.

Quantitative Pharmacological Data
The following table summarizes key quantitative data for AM841 from published studies.
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Parameter Receptor
Species/Syste
m

Value Reference

Ki CB1 Human ~9 nM [6]

EC₅₀ CB1
Mouse (Upper GI

Transit)
0.004 mg/kg [2]

EC₅₀ CB1
Mouse (Colonic

Bead Expulsion)
0.03 mg/kg [2]

Binding CB1 Human
Covalent &

Irreversible
[1]

Experimental Protocols
Preparation of AM841 Stock Solutions
For In Vitro Assays:

Prepare a stock solution of AM841 in dimethyl sulfoxide (DMSO) at a concentration of 10

mM.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C or -80°C.

For experiments, dilute the stock solution in the appropriate assay buffer to the final desired

concentration. The final DMSO concentration in the assay should be kept low (typically

<0.5%) to avoid solvent effects.[12]

For In Vivo Administration:

For intraperitoneal (i.p.) injection in rodents, a common vehicle is a mixture of ethanol,

Emulphor (or a similar surfactant like Tocrisolve), and saline. A typical formulation is 1:1:18

(ethanol:Emulphor:saline).

First, dissolve the required amount of AM841 in ethanol.
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Add the Emulphor and mix thoroughly.

Add the saline solution dropwise while vortexing to form a stable emulsion.

The final injection volume should be adjusted based on the animal's weight (e.g., 10 ml/kg

for mice).

In Vitro Assays
This protocol is to determine the binding affinity (Ki) of AM841 for the CB1 receptor. Due to its

covalent nature, pre-incubation with AM841 will result in a reduction of the maximum binding

(Bmax) of a reversible radioligand.
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Figure 2. Workflow for a competitive radioligand binding assay.

Materials:

Cell membranes expressing the CB1 receptor

Radioligand (e.g., [³H]CP55,940)

AM841

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4
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96-well filter plates and vacuum manifold

Scintillation fluid and counter

Procedure:

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its

Kd, and 50 µL of varying concentrations of AM841.

To initiate the binding, add 50 µL of the membrane preparation (typically 10-20 µg of protein

per well).

For non-specific binding, use a high concentration of a known non-radioactive CB1 agonist

(e.g., 10 µM CP55,940).

Incubate the plate at 37°C for 60-90 minutes.

Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

Wash the filters three times with ice-cold wash buffer.

Allow the filters to dry, add scintillation fluid, and count the radioactivity.

Calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the G-protein activation following CB1 receptor stimulation by AM841.

Materials:

Cell membranes expressing the CB1 receptor

[³⁵S]GTPγS

GDP

AM841

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
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Unlabeled GTPγS for non-specific binding

Procedure:

In a 96-well plate, add 25 µL of assay buffer, 25 µL of varying concentrations of AM841, and

50 µL of the membrane suspension.

Add 50 µL of GDP to a final concentration of 10-100 µM.

Pre-incubate the plate at 30°C for 15 minutes.

Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).[13]

Incubate at 30°C for 60 minutes with gentle shaking.

Terminate the reaction by rapid filtration and wash as described for the binding assay.

Count the radioactivity and plot the specific binding against the logarithm of the AM841
concentration to determine EC₅₀ and Emax values.

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1

receptor activation.
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Figure 3. Workflow for a cAMP accumulation assay.

Materials:

Cells expressing the CB1 receptor (e.g., CHO-CB1 or HEK-CB1 cells)

AM841

Forskolin

Phosphodiesterase inhibitor (e.g., IBMX)
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cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

Plate the cells in a 96- or 384-well plate and grow to confluency.

Wash the cells with serum-free medium.

Pre-incubate the cells with varying concentrations of AM841 in the presence of a

phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

Stimulate the cells with forskolin (a direct activator of adenylyl cyclase, typically 1-10 µM) for

15-30 minutes at 37°C.

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's

instructions for the chosen detection kit.

Plot the percentage inhibition of the forskolin-stimulated cAMP response against the

logarithm of the AM841 concentration to determine the EC₅₀.

In Vivo Experiment: Gastrointestinal Motility in Mice
This protocol describes the use of AM841 to study its effects on GI transit in mice.

Materials:

AM841

Vehicle for in vivo administration

Charcoal meal (e.g., 5% charcoal in 10% gum arabic) or a fluorescent marker.[14][15]

Oral gavage needles

Procedure:

Fast the mice for a short period (e.g., 3-4 hours) before the experiment, with free access to

water.[16]
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Administer AM841 or vehicle via intraperitoneal (i.p.) injection. A typical dose range for

AM841 is 0.01-1 mg/kg.[2][17]

After a pre-treatment period (e.g., 30 minutes), administer the charcoal meal orally by

gavage (typically 0.1-0.2 mL per mouse).

After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.

Carefully dissect the small intestine from the pyloric sphincter to the cecum.

Lay the intestine flat and measure the total length and the distance traveled by the charcoal

meal.

Calculate the intestinal transit as a percentage of the total length of the small intestine.

Compare the transit in the AM841-treated groups to the vehicle-treated group.

Conclusion
AM841 is a powerful and unique tool for studying the cannabinoid system. Its covalent binding

to the CB1 receptor allows for prolonged receptor activation, while its peripheral restriction

makes it an ideal candidate for investigating the roles of peripheral cannabinoid receptors in

various physiological and pathological processes, particularly in the gastrointestinal tract. The

protocols provided here offer a starting point for researchers to effectively utilize AM841 in their

experimental designs. As with any experimental compound, appropriate optimization and

control experiments are essential for robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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